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molecular formula C17H19NO4 B1219889 Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 70677-78-0

Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1219889
M. Wt: 301.34 g/mol
InChI Key: QDHIAGVDKRWZNF-UHFFFAOYSA-N
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Patent
US06482841B1

Procedure details

Over a suspension of 119 g (0.1 mol) of pyridinium chlorochromate absorbed on alumina in 330 ml of CH2Cl2, 10 g (0.033 mol) of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester were portionwise added with stirring. The mixture was maintained with stirring at room temperature for 8 hours. The remaining solid was eliminated by filtration, and the liquid was washed with water (3×500 ml), dried over anh. Na2SO4, and concentrated at reduced pressure, to dryness. The product was obtained as a solid, (mp 133-5° C., MeOH) with a yield of 75%.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH3:12][O:13][C:14]([C:16]1[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:20]([C:28]([O:30][CH3:31])=[O:29])=[C:19]([CH3:32])[NH:18][C:17]=1[CH3:33])=[O:15]>C(Cl)Cl>[CH3:12][O:13][C:14]([C:16]1[C:17]([CH3:33])=[N:18][C:19]([CH3:32])=[C:20]([C:28]([O:30][CH3:31])=[O:29])[C:21]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=C(NC(=C(C1C1=CC=CC=C1)C(=O)OC)C)C
Name
Quantity
330 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were portionwise added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained
STIRRING
Type
STIRRING
Details
with stirring at room temperature for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The remaining solid was eliminated by filtration
WASH
Type
WASH
Details
the liquid was washed with water (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure, to dryness
CUSTOM
Type
CUSTOM
Details
The product was obtained as a solid, (mp 133-5° C., MeOH) with a yield of 75%

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C(=NC(=C(C1C1=CC=CC=C1)C(=O)OC)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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